

# An In-depth Technical Guide to the Structure of 1-(Phenoxymethyl)-1H-benzotriazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(Phenoxymethyl)-1H-benzotriazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of **1-(Phenoxymethyl)-1H-benzotriazole**. Due to the limited availability of direct experimental data in published literature for this specific molecule, this guide combines established data for the core benzotriazole moiety with predictive analysis and data from closely related analogs to offer a robust profile for research and development purposes.

## Chemical Structure and Identification

**1-(Phenoxymethyl)-1H-benzotriazole** is a heterocyclic compound featuring a phenoxymethyl group attached to one of the nitrogen atoms of a benzotriazole ring system. The International Union of Pure and Applied Chemistry (IUPAC) name specifies that the attachment is at the N1 position of the 1H-tautomer of benzotriazole.

Molecular Identity:

- Chemical Name: **1-(Phenoxymethyl)-1H-benzotriazole**[\[1\]](#)
- Synonyms: 1-(Phenoxymethyl)benzotriazole, 1H-Benzotriazole, 1-(phenoxymethyl)-[\[1\]](#)
- CAS Number: 111198-02-8[\[1\]](#)

- Molecular Formula:  $C_{13}H_{11}N_3O$  [1]
- Molecular Weight: 225.25 g/mol [1]

The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The phenoxymethyl substituent is linked via a methylene bridge to the N1 atom of the triazole ring and an oxygen atom to the phenyl group.

Caption: 2D Chemical Structure of **1-(Phenoxymethyl)-1H-benzotriazole**.

## Quantitative Structural Data

While a specific crystal structure for **1-(Phenoxymethyl)-1H-benzotriazole** is not available in the current literature, structural parameters can be inferred from closely related analogs. The data presented below is from the crystallographic analysis of 1-Benzyl-1H-benzotriazole, which shares the same N1-substituted benzotriazole core with a methylene bridge. These values provide a reliable estimation of the bond lengths and angles within the primary heterocyclic system.

Parameter	Atom Pair/Triplet	Bond Length (Å)	Bond Angle (°)
Triazole Ring	N1-N2	1.345	-
N2-N3	1.301	-	
N1-C7a	1.350	-	
N3-C6a	1.381	-	
C6a-C7a	1.389	-	
N2-N1-C7a	-	106.8	
N1-N2-N3	-	110.3	
N2-N3-C6a	-	105.5	
Benzene Ring	C4-C5	1.385	-
C5-C6	1.380	-	
C6-C6a	1.401	-	
C6a-C7a	1.389	-	
C7a-C7	1.382	-	
C7-C4	1.383	-	
C5-C6-C6a	-	122.1	
C4-C7-C7a	-	121.8	
Substituent Link	N1-CH <sub>2</sub>	~1.47	-
C-O (ether)	~1.43	-	
N1-CH <sub>2</sub> -O	-	~109.5	

Data is representative,  
based on the crystal  
structure of 1-Benzyl-  
1H-benzotriazole and  
general bond lengths.  
Actual values for 1-

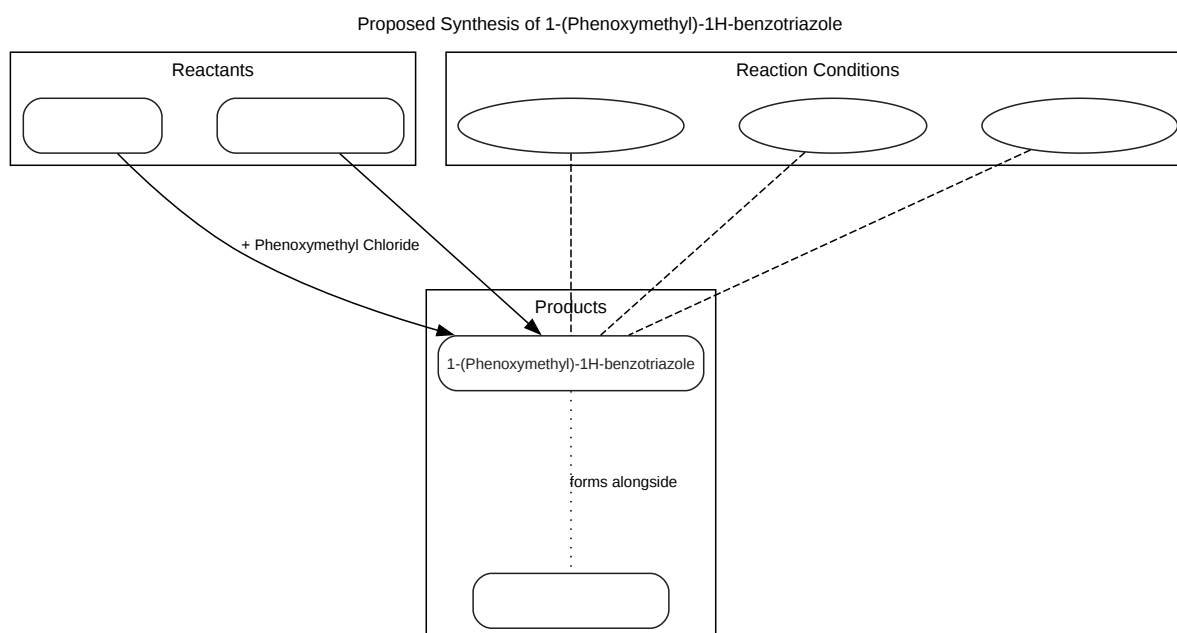
(Phenoxymethyl)-1H-benzotriazole may vary.

## Experimental Protocols

### Proposed Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole

This protocol describes a plausible method for the synthesis of **1-(Phenoxymethyl)-1H-benzotriazole** via N-alkylation of 1H-benzotriazole, a common strategy for producing N-substituted benzotriazoles.[2][3]

Reaction Scheme:



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Caption: Synthetic pathway for **1-(Phenoxymethyl)-1H-benzotriazole**.

Materials:

- 1H-Benzotriazole (1.0 eq)
- Phenoxymethyl chloride (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ ), anhydrous (1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Brine solution
- Magnesium sulfate ( $MgSO_4$ ), anhydrous

#### Procedure:

- To a stirred solution of 1H-benzotriazole in anhydrous DMF, add anhydrous potassium carbonate.
- Slowly add phenoxymethyl chloride to the suspension at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
- After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **1-(Phenoxymethyl)-1H-benzotriazole**.

## Spectroscopic and Analytical Data

The following sections describe the expected spectroscopic characteristics for the successful identification and characterization of **1-(Phenoxymethyl)-1H-benzotriazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (Expected Chemical Shifts in  $\text{CDCl}_3$ ):

- Methylene Protons ( $-\text{CH}_2-$ ): A singlet peak is expected around  $\delta$  6.0-6.5 ppm. This downfield shift is due to the deshielding effects of the adjacent nitrogen of the benzotriazole ring and the oxygen of the phenoxy group.
- Benzotriazole Protons: Four protons in the aromatic region, typically appearing as two multiplets or an AA'BB' system between  $\delta$  7.3-8.1 ppm.
- Phenoxy Protons: Five protons in the aromatic region. The ortho-protons are expected around  $\delta$  6.9-7.1 ppm, while the meta- and para-protons are expected between  $\delta$  7.2-7.4 ppm.

$^{13}\text{C}$  NMR (Expected Chemical Shifts in  $\text{CDCl}_3$ ):

- Methylene Carbon ( $-\text{CH}_2-$ ): A signal is expected in the range of  $\delta$  70-80 ppm.
- Benzotriazole Carbons: Signals for the six carbons of the benzotriazole ring are expected between  $\delta$  110-145 ppm.
- Phenoxy Carbons: The carbon attached to the ether oxygen (C-O) is expected around  $\delta$  155-160 ppm. The other aromatic carbons of the phenoxy group will appear between  $\delta$  115-130 ppm.

## Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands ( $\text{cm}^{-1}$ ):

- C-H Aromatic Stretch:  $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C-H Aliphatic Stretch ( $-\text{CH}_2-$ ):  $\sim 2850\text{-}2950\text{ cm}^{-1}$
- C=C Aromatic Ring Stretch:  $\sim 1450\text{-}1600\text{ cm}^{-1}$  (multiple bands)

- C-O-C Asymmetric Stretch (Aryl Ether):  $\sim 1220-1260\text{ cm}^{-1}$
- N=N Stretch (Triazole):  $\sim 1400-1450\text{ cm}^{-1}$
- C-N Stretch:  $\sim 1050-1150\text{ cm}^{-1}$
- Aromatic C-H Bending (Out-of-Plane):  $\sim 740-770\text{ cm}^{-1}$  (ortho-disubstituted benzene of benzotriazole) and  $\sim 690-750\text{ cm}^{-1}$  (monosubstituted benzene of phenoxy group).

## Biological and Pharmacological Context

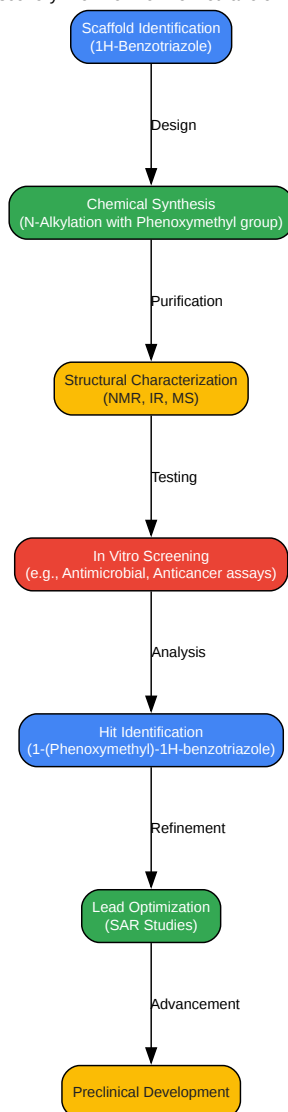
Benzotriazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities. These activities include:

- Antimicrobial and Antifungal
- Antiviral
- Anticancer
- Anti-inflammatory
- Analgesic

The mechanism of action for many benzotriazole derivatives is often attributed to their ability to act as bioisosteres for natural purine bases, allowing them to interact with various enzymes and receptors. For instance, some derivatives have been shown to inhibit tubulin polymerization, a key target in cancer therapy.

While no specific signaling pathways have been elucidated for **1-(Phenoxymethyl)-1H-benzotriazole**, its structural motifs suggest potential for investigation in the aforementioned therapeutic areas. The phenoxy group can enhance lipophilicity and introduce potential for hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties. Further research is required to determine its specific biological targets and mechanisms of action.

## Drug Discovery Workflow for Benzotriazole Derivatives



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Caption: General workflow for the development of benzotriazole-based drug candidates.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 1-(Phenoxymethyl)-1H-benzotriazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039042#what-is-the-structure-of-1-phenoxymethyl-1h-benzotriazole]

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